Dimethylammonium tetrafluoroborate

説明

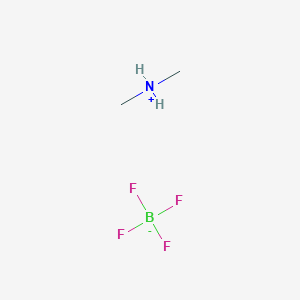

Dimethylammonium tetrafluoroborate is a chemical compound with the formula C₂H₈BF₄N. It is composed of a dimethylammonium cation (CH₃)₂NH₂⁺ and a tetrafluoroborate anion BF₄⁻. This compound is known for its applications in various fields, including chemistry, biology, and industry .

準備方法

Synthetic Routes and Reaction Conditions

Dimethylammonium tetrafluoroborate can be synthesized through the reaction of dimethylamine with tetrafluoroboric acid. The reaction typically occurs in an aqueous solution, where dimethylamine is added to a solution of tetrafluoroboric acid, resulting in the formation of this compound and water as a byproduct .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

Dimethylammonium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different products.

Reduction: It can also undergo reduction reactions, often involving the use of reducing agents.

Substitution: Substitution reactions involving this compound typically occur in the presence of suitable nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different boron-containing compounds, while reduction reactions could produce simpler amine derivatives .

科学的研究の応用

Dimethylammonium tetrafluoroborate has a wide range of scientific research applications:

作用機序

The mechanism by which dimethylammonium tetrafluoroborate exerts its effects involves interactions with molecular targets and pathways. For instance, in biological systems, it may interact with microbial cell membranes, leading to disruption of cellular processes and eventual cell death . In chemical reactions, the tetrafluoroborate anion can act as a stabilizing agent, influencing the reactivity and selectivity of the reaction .

類似化合物との比較

Similar Compounds

Didecyldimethylammonium tetrafluoroborate: This compound is similar in structure but has longer alkyl chains, which can influence its physical and chemical properties.

Tetramethylammonium tetrafluoroborate: Another related compound with different alkyl groups, affecting its solubility and reactivity.

Uniqueness

This compound is unique due to its specific combination of the dimethylammonium cation and tetrafluoroborate anion, which imparts distinct properties such as solubility, reactivity, and stability. These characteristics make it particularly useful in a variety of scientific and industrial applications .

生物活性

Dimethylammonium tetrafluoroborate (DMABF4) is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial properties and applications in wood preservation. This article reviews the available literature on the biological activity of DMABF4, focusing on its effectiveness against various microorganisms, its mechanisms of action, and relevant case studies.

- Chemical Formula : C₂H₈BF₄N

- Molecular Weight : 153.93 g/mol

- CAS Number : 140161-66-5

Quaternary ammonium compounds (QACs) like DMABF4 are known to disrupt microbial cell membranes due to their cationic nature. This disruption leads to leakage of cellular contents and ultimately cell death. The tetrafluoroborate ion (BF₄⁻) also plays a role in enhancing the solubility and stability of the compound in various solvents, which can influence its efficacy.

Antimicrobial Activity

Research indicates that DMABF4 exhibits significant antibacterial and antifungal properties. Studies have shown that it is effective against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Efficacy of DMABF4

| Microorganism | Activity Level | Reference |

|---|---|---|

| Escherichia coli | Moderate | |

| Staphylococcus aureus | High | |

| Candida albicans | High | |

| Aspergillus niger | Moderate |

Case Studies

-

Wood Preservation :

A study conducted on the effectiveness of DMABF4 in wood preservation revealed that treated wood specimens showed enhanced resistance to decay fungi compared to untreated controls. The retention level of 7.7 kg/cbm with a 1% solution concentration provided substantial protection against fungal attacks, making it a viable option for outdoor applications . -

Soil Bed Tests :

In soil bed tests, DMABF4 demonstrated superior performance in preventing fungal growth when applied at appropriate concentrations. The results indicated that higher concentrations led to better preservation outcomes, suggesting its potential use in agricultural settings .

Toxicology and Safety

While DMABF4 shows promising biological activity, safety assessments are crucial for its application. Studies have indicated low acute toxicity levels in laboratory settings; however, long-term exposure effects require further investigation to ensure safety in practical applications.

Table 2: Toxicological Data Summary

特性

IUPAC Name |

dimethylazanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.BF4/c1-3-2;2-1(3,4)5/h3H,1-2H3;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLVJYLAJAMIFB-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C[NH2+]C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168740 | |

| Record name | Dimethylammonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16970-97-1 | |

| Record name | Dimethylammonium tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016970971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylammonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。